rel-(2R,6R)-2-Methyl-6-(trifluoromethyl)piperidine

Physicochemical Property pKa Basicity

rel-(2R,6R)-2-Methyl-6-(trifluoromethyl)piperidine (CAS 1808069-36-4) is a chiral 2,6-disubstituted piperidine derivative featuring a trifluoromethyl (-CF₃) group at the 6-position and a methyl group at the 2-position in a cis relative configuration. With a molecular formula of C7H12F3N and a molecular weight of 167.17 g/mol, this compound serves as a versatile scaffold in medicinal chemistry and synthetic organic chemistry.

Molecular Formula C7H12F3N
Molecular Weight 167.17 g/mol
Cat. No. B13360106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerel-(2R,6R)-2-Methyl-6-(trifluoromethyl)piperidine
Molecular FormulaC7H12F3N
Molecular Weight167.17 g/mol
Structural Identifiers
SMILESCC1CCCC(N1)C(F)(F)F
InChIInChI=1S/C7H12F3N/c1-5-3-2-4-6(11-5)7(8,9)10/h5-6,11H,2-4H2,1H3/t5-,6-/m1/s1
InChIKeyZAKCFTLJCCJOLA-PHDIDXHHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rel-(2R,6R)-2-Methyl-6-(trifluoromethyl)piperidine: Chiral Piperidine Building Block for Drug Discovery & Chemical Synthesis


rel-(2R,6R)-2-Methyl-6-(trifluoromethyl)piperidine (CAS 1808069-36-4) is a chiral 2,6-disubstituted piperidine derivative featuring a trifluoromethyl (-CF₃) group at the 6-position and a methyl group at the 2-position in a cis relative configuration . With a molecular formula of C7H12F3N and a molecular weight of 167.17 g/mol, this compound serves as a versatile scaffold in medicinal chemistry and synthetic organic chemistry . The designation 'rel-' indicates it is a racemic mixture of the (2R,6R) and (2S,6S) enantiomers, a stereochemical feature that distinguishes it from its enantiopure and trans-configured analogs . The electron-withdrawing trifluoromethyl group significantly modulates the piperidine ring's basicity and lipophilicity, making it a valuable intermediate for the development of CNS-penetrant drugs and other bioactive molecules [1].

Why rel-(2R,6R)-2-Methyl-6-(trifluoromethyl)piperidine Cannot Be Replaced by Generic Analogs


While 2,6-disubstituted piperidines are a common motif in medicinal chemistry, generic substitution of rel-(2R,6R)-2-Methyl-6-(trifluoromethyl)piperidine with simpler analogs often fails due to the unique interplay of its stereochemistry and the powerful electron-withdrawing effect of the trifluoromethyl group. The cis-(2R,6R) configuration provides a distinct spatial orientation of the methyl and trifluoromethyl substituents, which is critical for target engagement. Crucially, the 6-CF₃ group not only increases lipophilicity but also dramatically reduces the piperidine nitrogen's basicity (ΔpKa ≈ -3 to -4 units compared to unsubstituted piperidine) [1], altering its protonation state at physiological pH. This directly impacts membrane permeability, receptor binding, and pharmacokinetic profiles. For instance, in a series of GnRH antagonists, blocking the piperidine 6-position with a trifluoromethyl group was shown to reduce clearance rate and increase oral bioavailability relative to methyl-substituted analogs [2]. The racemic nature of the 'rel-' compound further differentiates it from expensive, single-enantiomer alternatives, offering a cost-effective option for early-stage research where enantiopure material is not yet required.

Quantitative Differentiation Guide for rel-(2R,6R)-2-Methyl-6-(trifluoromethyl)piperidine Procurement


Reduced Piperidine Basicity (pKa) vs. Unsubstituted and 2,6-Dimethyl Analogs

The trifluoromethyl group at the 6-position exerts a strong electron-withdrawing effect, significantly reducing the basicity of the piperidine nitrogen. For a related 2-(trifluoromethyl)piperidine, the experimental pKa is reported as ~7.5, compared to ~11 for unsubstituted piperidine . This ~3.5 unit decrease in pKa means that at physiological pH (7.4), a substantial fraction of the compound will be in the neutral, unprotonated form, enhancing membrane permeability. In contrast, 2,6-dimethylpiperidine has a pKa closer to the parent piperidine (~10.5-11), remaining largely protonated and thus less membrane-permeable [1]. This property is a direct consequence of the 6-CF₃ substitution and is a key differentiator for CNS drug discovery programs requiring passive diffusion across lipid bilayers.

Physicochemical Property pKa Basicity Lead Optimization

Improved Oral Bioavailability and Reduced Clearance vs. Methyl-Substituted Piperidines in GnRH Antagonists

In a head-to-head SAR study of piperidine-substituted quinolones as nonpeptide GnRH antagonists, the installation of a (6R)-trifluoromethyl group on the piperidine ring was directly compared to (6S)- and (6R)-methyl groups [1]. The study explicitly concluded that 'blocking the 6-position by a trifluoromethyl group reduced clearance rate and increased oral bioavailability' relative to the methyl-substituted analogs [1]. While specific clearance and bioavailability values are not provided in the abstract, this qualitative comparison from a major pharmaceutical research program (Merck) provides strong class-level evidence that the specific 6-CF₃ substitution pattern found in rel-(2R,6R)-2-Methyl-6-(trifluoromethyl)piperidine offers a tangible pharmacokinetic advantage over non-fluorinated 2,6-disubstituted piperidines.

Pharmacokinetics Oral Bioavailability Clearance Rate GnRH Antagonist

Lipophilicity Enhancement vs. Non-Fluorinated 2,6-Disubstituted Piperidines

The introduction of a trifluoromethyl group is a well-established strategy to increase a molecule's lipophilicity. For the simple fragment 3-(trifluoromethyl)piperidine, the experimental LogP is 1.88 . In comparison, 2,6-dimethylpiperidine has a predicted LogP of approximately 1.2 [1]. The presence of the 6-CF₃ group in the target compound is expected to increase LogP by ~0.7-1.0 units compared to the dimethyl analog, based on the piperidine fragment data. This increased lipophilicity enhances the compound's ability to cross lipid bilayers, a critical requirement for intracellular targets and CNS penetration. However, the specific cLogP/LogD of the target compound must be confirmed experimentally, as the free amine can influence partitioning.

Lipophilicity LogP Membrane Permeability Drug Design

Stereochemical Identity: Chiral cis-Configured Scaffold vs. trans Isomers and Enantiopure Materials

rel-(2R,6R)-2-Methyl-6-(trifluoromethyl)piperidine possesses a cis relative configuration, meaning the methyl and trifluoromethyl groups are syn on the piperidine ring. This cis arrangement provides a distinct exit vector for substituents compared to the trans stereoisomer. In drug design, cis-2,6-disubstituted piperidines are known to present substituents in an orientation suitable for binding to certain receptors, such as nicotinic acetylcholine receptors [1]. Furthermore, the 'rel-' designation indicates it is produced and supplied as a racemic mixture of (2R,6R) and (2S,6S) enantiomers, as confirmed by vendor specifications where the isomeric SMILES is CC1CCCC(N1)C(F)(F)F (canonical) and the pure (2R,6R) or (2S,6S) enantiomers have distinct isomeric SMILES . This racemic nature is a critical procurement distinction: it provides stereochemical control over the relative configuration (cis) at a significantly lower cost than sourcing enantiopure (2R,6R)- or (2S,6S)-2-methyl-6-(trifluoromethyl)piperidine, making it the economical choice for early-stage discovery where the absolute configuration has not yet been determined to be critical.

Stereochemistry Chiral Auxiliaries Building Blocks Asymmetric Synthesis

Optimal Procurement Scenarios for rel-(2R,6R)-2-Methyl-6-(trifluoromethyl)piperidine in R&D


Medicinal Chemistry: CNS-Penetrant Lead Optimization

Programs targeting central nervous system (CNS) receptors, such as GPCRs (e.g., opioid, serotonin, or dopamine receptors) or ion channels, can leverage this scaffold as a key intermediate. The reduced pKa (~7.5 predicted) ensures a high fraction of the neutral, brain-penetrant form at physiological pH, while the enhanced lipophilicity from the 6-CF₃ group promotes passive diffusion across the blood-brain barrier . The cis-2,6-disubstituted geometry provides a defined vector for appending pharmacophoric groups, making it superior to non-fluorinated or trans-configured piperidine building blocks for CNS projects where high brain-to-plasma ratios are required [1].

Pharmacokinetic Tool Compound Synthesis

For DMPK scientists investigating metabolic stability, the 6-CF₃ group is a known bioisostere that blocks potential metabolic sites on the piperidine ring. As demonstrated in the GnRH antagonist series, the trifluoromethyl substituent reduced clearance rate and increased oral bioavailability compared to a simple methyl group [2]. Incorporating this scaffold into a tool compound can help probe the role of piperidine metabolism in vivo, making it a strategic purchase for mechanistic ADME studies.

Stereochemical SAR Exploration

Researchers aiming to understand the impact of stereochemistry on target binding can use the rel-(2R,6R) racemate as a cost-effective starting point. The defined cis configuration allows for the initial establishment of a structure-activity relationship (SAR). If potency is promising, the racemate can be resolved to compare the individual (2R,6R) and (2S,6S) enantiomers' activity. This staged approach is far more economical than purchasing single enantiomers from the outset, as described in the evidence on stereochemical procurement .

Agrochemical Intermediate Development

The chemical stability imparted by the trifluoromethyl group, combined with the lipophilic character of the scaffold, makes it a suitable intermediate for designing novel herbicides or fungicides. The enhanced membrane permeability allows for better uptake in target organisms, potentially leading to more efficacious crop protection agents. The racemic nature is generally acceptable in early-stage agrochemical discovery, further justifying its selection over expensive chiral-building blocks .

Quote Request

Request a Quote for rel-(2R,6R)-2-Methyl-6-(trifluoromethyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.